molecular formula C13H25NO5S B3113031 (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 1932520-97-2

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B3113031
CAS No.: 1932520-97-2
M. Wt: 307.41 g/mol
InChI Key: IRFCMVHKGVYWPT-UHFFFAOYSA-N
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Description

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with (S)-1-chloro-2-(methylsulfonyl)ethane under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidine-4-carboxylate esters
  • N-substituted piperidines
  • Piperidine-4-sulfonates

Uniqueness

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester and methylsulfonyl groups contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-[(1S)-1-methylsulfonyloxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCMVHKGVYWPT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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